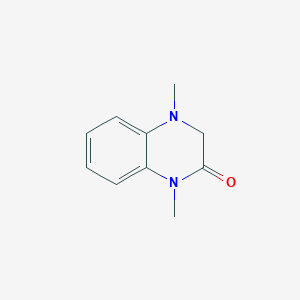
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- is a heterocyclic organic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with two methyl groups at the 1 and 4 positions and a dihydro structure at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a diketone, such as 2,3-butanedione, in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and proteins.
Comparación Con Compuestos Similares
Quinoxaline: A parent compound with a similar ring structure but lacking the dihydro and methyl substitutions.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Substituted Quinoxalines: Compounds with various functional groups attached to the quinoxaline ring.
Uniqueness: 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
66098-06-4 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1,4-dimethyl-3H-quinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-11-7-10(13)12(2)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Clave InChI |
WWERZPFVLZDWFL-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C2=CC=CC=C21)C |
SMILES canónico |
CN1CC(=O)N(C2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















